molecular formula C9H8N4O6 B12465661 N-carbamoyl-2-methyl-3,5-dinitrobenzamide

N-carbamoyl-2-methyl-3,5-dinitrobenzamide

Cat. No.: B12465661
M. Wt: 268.18 g/mol
InChI Key: RULVHNPYZHTXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-carbamoyl-2-methyl-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a benzene ring substituted with two nitro groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-carbamoyl-2-methyl-3,5-dinitrobenzamide can be synthesized through the direct condensation of 3,5-dinitrobenzoic acid with 2-methylamine in the presence of a suitable condensing agent. The reaction typically involves the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous amidation processes where carboxylic acids react with amines at elevated temperatures. This method ensures high yields and is compatible with large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-methyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3,5-dinitrobenzoic acid and 2-methylamine.

Scientific Research Applications

N-carbamoyl-2-methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-carbamoyl-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are believed to play a crucial role in its biological activity by interfering with cellular processes such as enzyme function and membrane integrity. The compound may also form reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrobenzoic acid
  • 2-Methyl-3,5-dinitrobenzamide
  • 3,5-Dinitrobenzamide

Uniqueness

N-carbamoyl-2-methyl-3,5-dinitrobenzamide is unique due to the presence of both a carbamoyl group and nitro groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced stability and reactivity, which are advantageous for its use in scientific research and industrial applications .

Properties

Molecular Formula

C9H8N4O6

Molecular Weight

268.18 g/mol

IUPAC Name

N-carbamoyl-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C9H8N4O6/c1-4-6(8(14)11-9(10)15)2-5(12(16)17)3-7(4)13(18)19/h2-3H,1H3,(H3,10,11,14,15)

InChI Key

RULVHNPYZHTXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.